BMS-688521 Demonstrates 8-Fold Higher Potency than First-Generation LFA-1 Antagonist BMS-587101
BMS-688521 exhibits a 4- to 8-fold improvement in potency against human LFA-1 compared to the first-generation LFA-1 antagonist BMS-587101. This enhancement is attributed to optimized binding interactions with the receptor .
| Evidence Dimension | In vitro potency (fold improvement) |
|---|---|
| Target Compound Data | 4- to 8-fold increase |
| Comparator Or Baseline | BMS-587101 (baseline) |
| Quantified Difference | 4- to 8-fold |
| Conditions | Human LFA-1 binding assay |
Why This Matters
This substantial potency gain allows for lower effective doses in experimental systems, reducing potential off-target effects and improving signal-to-noise ratios in cell-based assays.
